![molecular formula C7H7N3O B2571809 (3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile CAS No. 1239842-30-8](/img/structure/B2571809.png)
(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile
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Overview
Description
The compound (3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile
is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis pathway for the compound involves the synthesis of the pyridinone ring, followed by the introduction of the oxadiazole and benzyl groups. The synthesis of all regioisomeric forms taking representative examples has been covered in various studies .Molecular Structure Analysis
The molecular structure ofThis compound
is characterized by the presence of a cyclopropyl group and an oxadiazole ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Chemical Reactions Analysis
Oxadiazoles, includingThis compound
, have been shown to participate in a variety of chemical reactions. These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Scientific Research Applications
Synthesis and Chemical Properties
Oxadiazoles, including variants like 1,2,4-oxadiazoles, are important for their versatile applications due to their ease of synthesis and chemical stability. These compounds serve as crucial building blocks for creating fluorescent frameworks and chemosensors, particularly for metal-ion sensing. High photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make these molecules a prominent choice for developing sensitive and selective metal-ion sensors. The synthetic routes for oxadiazole derivatives, including dehydrogenative cyclization and oxidative cyclization, enable the production of compounds with desired properties for specific applications (D. Sharma, H. Om, A. Sharma, 2022).
Biological Applications
Oxadiazole derivatives exhibit a broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, and antiviral properties. The 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds have favorable physical, chemical, and pharmacokinetic properties that enhance their pharmacological activity via hydrogen bond interactions with biomacromolecules. These derivatives have been shown to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, highlighting their potential as bioactive compounds in drug discovery and development (Jing-Jing Wang, Wen-zhou Sun, Wei-Dong Jia, M. Bian, Li Yu, 2022).
Antimicrobial and Anticancer Applications
The search for new antimicrobial agents is driven by the global challenge of antimicrobial resistance. Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole ring, have shown promising results as new compounds with significant antimicrobial activity. This includes surpassing the activity of known antibiotics and other antimicrobial agents in many cases, indicating their potential as future drugs for treating various infections (T. Glomb, P. Świątek, 2021).
Future Directions
properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMNALKMVRJORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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